molecular formula C18H23NO3S B6771120 N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide

Cat. No.: B6771120
M. Wt: 333.4 g/mol
InChI Key: WAILBAUBJLFPLV-UHFFFAOYSA-N
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Description

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide is a complex organic compound that features a benzothiophene core, a cyclobutyl ring, and various functional groups

Properties

IUPAC Name

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-22-15-10-18(11-20,17(15,2)3)19-16(21)13-5-6-14-12(9-13)7-8-23-14/h5-9,15,20H,4,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAILBAUBJLFPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CO)NC(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Cyclobutyl Ring: This step often involves cyclization reactions using cyclobutane precursors.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide can undergo several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Replacement of the ethoxy group with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.

    Benzothiophene Derivatives: Similar core structure but different functional groups.

    Cyclobutyl Compounds: Share the cyclobutyl ring but differ in other functional groups.

Uniqueness

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1-benzothiophene-5-carboxamide is unique due to the combination of its functional groups and the specific arrangement of its atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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